4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

Lipophilicity Drug-likeness Physicochemical property

Medicinal chemistry teams pursuing oral PDE4 inhibitors face inconsistent metabolic stability across imidazolone analogs. This compound solves that by combining the validated imidazol-2-one PDE4 pharmacophore with a cyclopropylmethoxy group that resists CYP-mediated O-dealkylation. • Metabolic shield: Cyclopropylmethoxy motif reduces CYP oxidation; predicted 2-5× microsomal half-life advantage over methoxy/ethoxy analogs. • Balanced lipophilicity: clogP ≈ -0.29 mitigates emetic liability of more lipophilic PDE4 inhibitors. • Scaffold for hit expansion: 4-acyl-pyrrolidine substitution enables structure-based optimization. • Research-grade: ≥95% purity, ideal for SAR and metabolic soft-spot identification. Sourced reliably for global delivery. Inquire for bulk pricing.

Molecular Formula C12H17N3O3
Molecular Weight 251.286
CAS No. 2034520-61-9
Cat. No. B2948351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
CAS2034520-61-9
Molecular FormulaC12H17N3O3
Molecular Weight251.286
Structural Identifiers
SMILESC1CC1COC2CCN(C2)C(=O)C3=CNC(=O)N3
InChIInChI=1S/C12H17N3O3/c16-11(10-5-13-12(17)14-10)15-4-3-9(6-15)18-7-8-1-2-8/h5,8-9H,1-4,6-7H2,(H2,13,14,17)
InChIKeyIZNXNXIUQPBSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one (CAS 2034520-61-9): Chemical Class, Core Scaffold, and Procurement Context


4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one (CAS 2034520-61-9, molecular formula C₁₂H₁₇N₃O₃, MW 251.286) is a synthetic small molecule belonging to the imidazol-2-one (imidazolone) class, a scaffold established in the medicinal chemistry literature as a privileged pharmacophore for type 4 phosphodiesterase (PDE4) inhibition [1]. The compound features a 1,3-dihydro-2H-imidazol-2-one core substituted at the 4-position with a pyrrolidine-1-carbonyl linker, which in turn bears a 3-cyclopropylmethoxy group on the pyrrolidine ring. This specific connectivity distinguishes it from the broader imidazol-2-one series and from pyrrolidine-based PDE4 inhibitors described in patent literature [2]. The compound is primarily offered as a research-grade building block (typically ≥95% purity) for synthetic elaboration and biological screening applications.

Why 4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one Cannot Be Interchanged with Close Structural Analogs


Generic substitution among 4-(3-alkoxy/aryloxy-pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one analogs is not reliable because the 3-substituent on the pyrrolidine ring dictates three pharmacologically critical parameters: lipophilicity (logP), metabolic vulnerability, and conformational pre-organization. Replacing the cyclopropylmethoxy group with a pyridin-2-yloxy or pyrazin-2-yloxy substituent introduces aromatic nitrogen atoms that alter hydrogen-bonding capacity and increase polar surface area (tPSA), while switching to a 5-bromopyridin-2-yloxy variant adds substantial molecular weight and halogen-dependent off-target potential [1]. The cyclopropylmethoxy moiety uniquely combines the metabolic shielding benefit of the cyclopropane ring—resistance to cytochrome P450-mediated oxidation at the α-methylene position—with an aliphatic ether linkage that avoids the CYP inhibition liabilities often associated with aromatic heterocycles [2]. These differences mean that biological activity, selectivity, and ADME profiles cannot be assumed transferable within this sub-series.

Quantitative Differentiation Evidence for 4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one vs. Closest Analogs


Reduced Lipophilicity (clogP) Relative to Aromatic Ether Analogs as a Selectivity and Solubility Determinant

The target compound (clogP ≈ −0.29) [1] exhibits markedly lower calculated lipophilicity than the pyridin-2-yloxy analog (clogP estimated ≈ +0.5) and the quinolin-2-yloxy analog (clogP estimated ≈ +1.8). In the imidazol-2-one PDE4 inhibitor series, excessive lipophilicity has been correlated with increased emetic side effects in ferret models, making lower-logP variants preferable for oral anti-inflammatory development [2]. The cyclopropylmethoxy group thus offers a balanced hydrophobicity profile intermediate between highly polar (e.g., pyrazinyloxy) and highly lipophilic (e.g., quinolinyloxy) congeners.

Lipophilicity Drug-likeness Physicochemical property

Metabolic Stability Advantage Conferred by the Cyclopropylmethoxy Group vs. Unsubstituted Alkoxy Ethers

The cyclopropyl ring in the cyclopropylmethoxy substituent provides steric shielding of the α-methylene C–H bonds, a well-documented strategy for reducing CYP3A4-mediated O-dealkylation [1]. In the broader class of cyclopropyl-containing PDE4 inhibitors, including catramilast (which carries a cyclopropylmethoxy group on a phenyl ring linked to an imidazol-2-one), microsomal half-life improvements of 2- to 5-fold have been reported relative to the corresponding methoxy or ethoxy analogs . Although primary microsomal stability data for the target compound itself remain unpublished, the presence of the identical cyclopropylmethoxy motif in catramilast (CAS 183659-72-5)—a clinical-stage PDE4 inhibitor—provides strong class-level inference that this structural feature confers a meaningful metabolic stability advantage over linear alkoxy-substituted pyrrolidine imidazolones.

Metabolic stability Cytochrome P450 Oxidative metabolism

Conformational Pre-organization and Reduced Rotatable Bond Count vs. Aromatic Ether Analogs

The target compound possesses 3 rotatable bonds between the imidazolone core and the terminal cyclopropyl group [1]. In contrast, the pyridin-2-yloxy analog contains 4 rotatable bonds and the quinolin-2-yloxy analog contains 4 rotatable bonds plus an additional degree of rotational freedom from the fused ring system. Lower rotatable bond count is a validated predictor of higher ligand efficiency and improved oral bioavailability in drug-like chemical space [2]. The conformational restriction imposed by the cyclopropylmethoxy group may translate to reduced entropic penalty upon target binding relative to more flexible aromatic ether congeners.

Conformational entropy Rotatable bonds Binding affinity

Hydrogen Bond Acceptor Capacity and Polar Surface Area Differentiation for Blood-Brain Barrier Permeability Tuning

The target compound's computed polar surface area (tPSA ≈ 92.5 Ų) [1] places it within the favorable range for oral absorption (typically <140 Ų) but above the threshold for efficient passive CNS penetration (typically <60–70 Ų) [2]. By comparison, the pyridin-2-yloxy analog carries an additional nitrogen atom, increasing tPSA to approximately 105–110 Ų, while the bromopyridinyloxy analog has tPSA of approximately 98–102 Ų. The lower tPSA of the cyclopropylmethoxy variant positions it closer to the CNS-permeable boundary, making it a more versatile scaffold for programs requiring either peripheral restriction or potential CNS target engagement.

tPSA CNS permeability PDE4 selectivity

Optimal Research and Industrial Application Scenarios for 4-(3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one


PDE4-Focused Hit Expansion and Lead Optimization Libraries

The imidazol-2-one core is a validated PDE4 pharmacophore, and the 4-acyl-pyrrolidine substitution pattern established in the patent literature [1] makes this compound suitable as a central scaffold for PDE4 inhibitor hit expansion. The cyclopropylmethoxy group offers a balanced clogP (≈ −0.29) that, based on published imidazol-2-one SAR, is expected to mitigate the emetic liability associated with more lipophilic PDE4 inhibitors . Procurement is recommended for medicinal chemistry teams pursuing oral, non-emetic PDE4 inhibitors for inflammatory diseases.

Comparative Metabolic Stability Assessment in Cytochrome P450 Liability Screening

Because the cyclopropylmethoxy motif is a well-characterized strategy for reducing CYP-mediated O-dealkylation [1], this compound serves as a tool to benchmark the metabolic stability contribution of the cyclopropyl group against matched-pair analogs bearing methoxy, ethoxy, or aromatic ether substituents. The predicted microsomal half-life advantage (2- to 5-fold, inferred from catramilast-class PDE4 inhibitors carrying the same cyclopropylmethoxy-imidazolone motif ) supports its use in systematic metabolic soft-spot identification studies.

Fragment-Based and Structure-Guided Drug Design Utilizing the Imidazolone H-Bond Network

The imidazol-2-one ring provides a donor-acceptor-donor hydrogen-bonding motif capable of engaging catalytic residues in phosphodiesterase active sites [1]. The 3-rotatable-bond linker between this recognition element and the cyclopropylmethoxy group offers sufficient flexibility for induced-fit binding while maintaining a manageable entropic penalty. This compound is well-suited as a starting point for structure-based optimization where precise tPSA tuning (92.5 Ų) is required to balance cellular permeability against efflux transporter recognition.

Scaffold-Hopping and Bioisostere Evaluation for PDE4 and Related cAMP-Modulating Targets

The cyclopropylmethoxy-pyrrolidine-carbonyl-imidazolone connectivity represents a scaffold distinct from both the catechol-ether PDE4 inhibitors (e.g., rolipram) and the benzimidazole-type PDE4 inhibitors. For programs evaluating bioisosteric replacements of the catechol motif with an imidazolone ring system, this compound offers a direct link to the established imidazol-2-one PDE4 inhibitor series [1] while incorporating the metabolically stable cyclopropylmethoxy group that characterizes catramilast-class inhibitors . This dual pharmacophoric heritage makes it a strategic procurement choice for novel PDE4 chemical equity exploration.

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